Chlorosulfonylacetyl chloride

Description

The exact mass of the compound Acetyl chloride, (chlorosulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

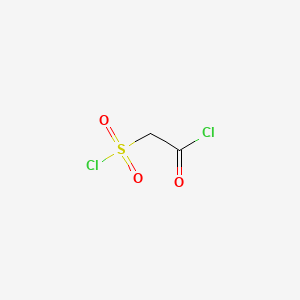

Structure

3D Structure

Properties

IUPAC Name |

2-chlorosulfonylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFSNYMQISXQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063270 | |

| Record name | (Chlorosulphonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Acros Organics MSDS] | |

| Record name | Chlorosulfonylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4025-77-8 | |

| Record name | 2-(Chlorosulfonyl)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chlorosulphonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chlorosulphonyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Chlorosulfonylacetyl Chloride (CAS 4025-77-8): Properties, Reactivity, and Applications in Synthetic Chemistry

Abstract

Chlorosulfonylacetyl chloride (CAS 4025-77-8) is a highly reactive, bifunctional organic compound that serves as a versatile building block in advanced synthetic chemistry.[1] Possessing both an acyl chloride and a sulfonyl chloride moiety, it offers dual electrophilic sites for a range of nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical and physical properties, core reactivity, and key applications, with a particular focus on its utility for researchers in drug discovery and development. We will explore its mechanistic behavior, provide a detailed experimental protocol for a representative transformation, and outline the critical safety and handling procedures required for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₂H₂Cl₂O₃S.[2][3] Its identity is well-defined by its CAS number and various spectroscopic and physical characteristics. The key properties are summarized in the table below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 4025-77-8 | [3][4] |

| Molecular Formula | C₂H₂Cl₂O₃S | [2][3][4] |

| Molecular Weight | 177.01 g/mol | [2][3][4] |

| Appearance | Clear yellow-orange liquid | [4] |

| Boiling Point | 71-72 °C @ 1 mmHg | [4][5][6] |

| Density | 1.669 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.493 | [4][5][6] |

| Vapor Pressure | 0.06 mmHg @ 20 °C | [4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| SMILES | C(C(=O)Cl)S(=O)(=O)Cl | [8][9] |

| InChI Key | MCFSNYMQISXQTF-UHFFFAOYSA-N | [5] |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its bifunctional nature, containing two highly reactive electrophilic centers: an acyl chloride and a sulfonyl chloride.

The Bifunctional Electrophile

The carbon of the acyl chloride is a hard electrophile, while the sulfur of the sulfonyl chloride is a slightly softer electrophile. In general, acyl chlorides are significantly more reactive towards nucleophiles than sulfonyl chlorides. This differential reactivity is a cornerstone of its synthetic application, allowing for selective reactions at the acyl chloride position while leaving the sulfonyl chloride group intact for subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules.

The reaction at the acyl chloride center with nucleophiles such as amines or alcohols proceeds via a classic nucleophilic addition-elimination mechanism.[10][11] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Extreme Moisture Sensitivity

A critical characteristic of this compound is its violent reactivity with water.[2][12] Contact with moisture leads to rapid hydrolysis of both the acyl chloride and sulfonyl chloride groups, liberating toxic and corrosive hydrogen chloride gas.[2][13] This property necessitates stringent handling protocols, including the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents and reagents to prevent decomposition and ensure reaction integrity.[12]

Key Synthetic Transformations and Applications

This compound is a valuable reagent for introducing the ClSO₂CH₂CO- moiety into organic molecules, which is a precursor to a variety of functional groups and heterocyclic systems.

Reactions with Nucleophiles

-

Amine Acylation: The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-(chlorosulfonyl)acetamides.[14][15] Due to the formation of HCl as a byproduct, the reaction requires at least two equivalents of the amine—one to act as the nucleophile and the second to act as a base—or one equivalent of the amine in the presence of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine to scavenge the acid.[11][16]

-

Alcohol Esterification: Alcohols react readily with the acyl chloride function to produce the corresponding esters in a highly exothermic reaction that also liberates HCl.[10][17] Similar to reactions with amines, a base is often employed to neutralize the acid byproduct.

Application in Drug Discovery and Peptide Chemistry

The unique structure of this compound has been leveraged in specialized applications within pharmaceutical and proteomics research.

-

Heterocycle Synthesis: It has been utilized in the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, demonstrating its role in constructing complex, biologically active scaffolds.[4][5]

-

Peptide Derivatization: In proteomics, it is used for the N-terminal derivatization of peptides.[4][5] This modification aids in the rapid determination of peptide or protein sequences using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS).[5] The incorporation of the sulfonyl chloride group provides a unique mass tag and can alter the fragmentation patterns favorably. The inclusion of chlorine atoms in drug candidates can also enhance physicochemical properties and improve pharmacological profiles.[18][19]

Representative Experimental Protocol: Synthesis of N-benzyl-2-(chlorosulfonyl)acetamide

This protocol details the acylation of benzylamine as a representative primary amine. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-benzyl-2-(chlorosulfonyl)acetamide via nucleophilic acyl substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with benzylamine (1.05 eq) and anhydrous DCM.

-

Rationale: All glassware must be scrupulously dried and the reaction run under an inert atmosphere to prevent the violent hydrolysis of the starting material.[12]

-

-

Addition of Base: Triethylamine (1.1 eq) is added to the solution. The mixture is cooled to 0 °C in an ice-water bath.

-

Slow Addition of Electrophile: this compound (1.0 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

-

Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction. A white precipitate of triethylammonium chloride will form.

-

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Aqueous Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Rationale: The aqueous workup removes the triethylammonium salt and any unreacted starting materials or water-soluble byproducts.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Characterization: The crude product can be purified by recrystallization or column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Visualization of a Key Reaction Pathway

The following diagram illustrates the fundamental nucleophilic addition-elimination reaction between this compound and a generic primary amine (R-NH₂).

Caption: Figure 1: Nucleophilic Addition-Elimination Pathway

Safety, Handling, and Storage

This compound is a hazardous material that requires strict safety protocols.[2] Its use should be confined to individuals trained in handling reactive and corrosive chemicals.

Hazard Summary

-

Corrosive: Causes severe skin burns and eye damage.[2][12] Classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1.[2]

-

Toxic: Harmful if inhaled, swallowed, or in contact with skin.[12]

-

Respiratory Irritant: May cause respiratory system irritation.[2][12]

-

Water Reactive: Reacts violently with water to liberate toxic hydrogen chloride gas.[2][12]

-

Lachrymator: The substance and its hydrolysis product (HCl) are lachrymatory, causing irritation and tearing of the eyes.[2]

Recommended Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[2] Ensure that a safety shower and eyewash station are immediately accessible.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.[2] If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases.[2]

Storage and Disposal

-

Storage: Store locked up in a dedicated corrosives cabinet.[2] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen).[12] Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[2]

-

Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical industry. Its differential reactivity allows for selective transformations, while its inherent hazards demand rigorous and careful handling. For the informed researcher, this compound provides an efficient pathway to a wide range of amides, esters, and heterocyclic systems, solidifying its role as a valuable tool in the modern synthetic chemist's arsenal.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

AA Blocks. 4025-77-8 | 2-(Chlorosulfonyl)acetyl chloride. Retrieved from [Link]

-

Matrix Fine Chemicals. 2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8. Retrieved from [Link]

-

Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

Clark, J. (2023, January 22). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Clark, J. (2023, January 22). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Retrieved from [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

-

Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

-

CHM 252: Organic Chemistry. (2021, October 22). Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorine in drug discovery and development. Retrieved from [Link]

-

Alkali Scientific. This compound, 1 X 1 g (259772-1G). Retrieved from [Link]

-

Das, G., & Medhi, C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each amide. Retrieved from [Link]

-

Wikipedia. Chloroacetyl chloride. Retrieved from [Link]

Sources

- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 4025-77-8 | CAS DataBase [m.chemicalbook.com]

- 5. クロロスルホニルアセチルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alkalisci.com [alkalisci.com]

- 7. Sigma Aldrich this compound 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. aablocks.com [aablocks.com]

- 9. 2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8 [matrix-fine-chemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 16. reddit.com [reddit.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Chlorosulfonylacetyl chloride

An In-depth Technical Guide to Chlorosulfonylacetyl Chloride: Properties, Reactivity, and Handling

Introduction

This compound (CAS No. 4025-77-8) is a highly reactive, bifunctional organic compound that serves as a versatile building block in advanced chemical synthesis.[1][2] Its structure incorporates two distinct reactive centers: an acyl chloride and a sulfonyl chloride group. This dual functionality allows for sequential or selective reactions, making it a valuable reagent for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science.[1] This guide provides an in-depth exploration of its core physical and chemical characteristics, safe handling protocols, and synthetic applications, tailored for researchers and professionals in drug development and chemical research.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a reagent is the first step toward its effective and safe utilization.

-

Linear Formula: ClSO₂CH₂COCl[1]

The molecule's reactivity is dictated by the electrophilic nature of the carbon atom in the acyl chloride group and the sulfur atom in the sulfonyl chloride group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its proper handling, storage, and use in experimental setups. It is a dense, high-boiling liquid under reduced pressure.[1]

| Property | Value | Source |

| Molecular Weight | 177.01 g/mol | [1][5][6] |

| Appearance | Liquid | [1] |

| Density | 1.669 g/mL at 25 °C | [1] |

| Boiling Point | 71-72 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.493 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [1] |

Spectroscopic Characteristics

While specific spectra are lot-dependent, the expected spectroscopic signatures can be inferred from the functional groups present.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two prominent, strong absorption bands. A very strong C=O stretching band for the acyl chloride will appear at a high wavenumber, typically around 1800 cm⁻¹. Additionally, characteristic strong bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, deshielded singlet corresponding to the two methylene protons (-CH₂-) is anticipated. The strong electron-withdrawing effects of both the adjacent acyl chloride and sulfonyl chloride groups shift this peak significantly downfield.[7]

-

¹³C NMR: The spectrum will feature a characteristic low-intensity signal for the carbonyl carbon of the acyl chloride in the 160-180 ppm range. The methylene carbon will also be present in the spectrum.

-

Chemical Reactivity and Mechanisms

The synthetic utility of this compound lies in its high reactivity, which also necessitates careful handling. Both the acyl chloride and sulfonyl chloride moieties are potent electrophiles, highly susceptible to attack by nucleophiles.[8][9]

Reactivity with Nucleophiles

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process.[8] A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, regenerating the carbonyl and yielding the substituted product.[10]

Caption: General Mechanism for Nucleophilic Acyl Substitution.

This reactivity profile allows for facile reactions with a wide range of nucleophiles:

-

Alcohols (R'-OH): React to form esters. A non-nucleophilic base like pyridine is typically added to scavenge the HCl byproduct.[8][11]

-

Amines (R'-NH₂): React rapidly to form amides. An excess of the amine is often used to neutralize the generated HCl.[8][11]

-

Water (H₂O): Reacts violently to hydrolyze the compound back to the corresponding carboxylic acid (chlorosulfonylacetic acid) and releases toxic hydrogen chloride gas.[5][12][13] This reaction is a major safety concern.

Moisture Sensitivity and Incompatibilities

The extreme reactivity with water defines its primary hazard profile. This compound is classified as moisture-sensitive and must be rigorously protected from atmospheric and environmental moisture.[5][12] Contact with water results in a violent reaction that liberates toxic and corrosive hydrogen chloride gas.[5][14]

It is incompatible with a broad range of substances, including:

Applications in Synthesis

The bifunctional nature of this compound makes it a powerful tool for synthetic chemists. It has been specifically utilized in:

-

The preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, showcasing its utility in heterocyclic chemistry and drug discovery.[1]

-

N-terminal derivatization of peptides, enabling rapid determination of peptide or protein sequences via mass spectrometry, a key technique in proteomics.[1]

Safety, Handling, and Storage Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

-

Classification: Causes severe skin corrosion/burns (Category 1B) and serious eye damage (Category 1).[1][5] It is also toxic if swallowed, inhaled, or in contact with skin.[12]

-

Target Organs: Primarily affects the respiratory system.[1][5]

-

Primary Hazards: Corrosive, water-reactive (liberates toxic gas).[5][12]

Experimental Handling Protocol

A self-validating system for handling this reagent involves meticulous preparation and execution within a controlled environment.

-

Preparation: Before handling, ensure an appropriate chemical fume hood is fully operational. An emergency safety shower and eyewash station must be immediately accessible.[5]

-

Personal Protective Equipment (PPE): Don the following mandatory PPE:

-

Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

-

A flame-retardant laboratory coat and appropriate protective clothing to prevent any skin exposure.[5]

-

Respiratory protection (a NIOSH/MSHA-approved respirator with an organic gas and vapor filter, such as Type ABEK) is required if there is any risk of vapor inhalation.[1][12]

-

Dispensing:

-

Reaction Quenching & Waste Disposal:

-

Slowly add any residual reagent to a cooled, stirred solution of sodium bicarbonate or another suitable neutralizing agent under an inert atmosphere.

-

Dispose of waste in appropriately labeled, sealed containers according to institutional and local regulations.[5]

-

-

Post-Handling: Thoroughly decontaminate all surfaces and glassware. Wash hands and exposed skin thoroughly after work.[12]

Caption: Safe Handling Workflow for this compound.

Storage

Proper storage is crucial to maintain the reagent's integrity and ensure safety.

-

Keep the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[5]

-

Store under an inert atmosphere to prevent hydrolysis from ambient moisture.[5]

-

The storage area should be locked and accessible only to authorized personnel.[5][12]

-

Keep away from incompatible materials as listed in section 4.2.[5]

Conclusion

This compound is a potent and versatile synthetic intermediate whose utility is directly linked to its high reactivity. Its bifunctional nature provides multiple avenues for molecular elaboration. However, this same reactivity, particularly its violent reaction with water and its corrosive properties, demands the utmost respect and adherence to rigorous safety and handling protocols. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for any researcher intending to use this powerful reagent to its full potential in a safe and effective manner.

References

-

Matrix Fine Chemicals. (n.d.). 2-(CHLOROSULFONYL)ACETYL CHLORIDE. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of ChCl, La, and ChCl−La (a) and the ¹³C NMR spectra.... Retrieved from [Link]

-

AA Blocks. (n.d.). 2-(Chlorosulfonyl)acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Retrieved from [Link]

-

Nucleophilic Cl- Reagents. (2026, January 3). Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

TMP Chem. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides [Video]. YouTube. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

ChemistNate. (2022, January 30). Acid Chloride Reactions (General Mechanism) [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4129595A - Preparation of chloroacetyl chloride.

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of acetyl chloride. Retrieved from [Link]

-

Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 氯磺酰基乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. aablocks.com [aablocks.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Chlorosulfonylacetyl Chloride (C₂H₂Cl₂O₃S) for Advanced Chemical Synthesis

Executive Summary: Chlorosulfonylacetyl chloride is a potent, bifunctional electrophilic reagent of significant interest to the fields of pharmaceutical development, proteomics, and advanced materials science. Its unique molecular architecture, featuring both a highly reactive acyl chloride and a sulfonyl chloride group, enables its use as a versatile building block and heterobifunctional linker. This guide provides an in-depth analysis of its chemical properties, reactivity, synthetic applications, and critical safety protocols, tailored for researchers and drug development professionals. We will explore the causality behind its reactivity, detail its application in synthesizing targeted therapeutics, and provide validated protocols for its handling and use in a laboratory setting.

Core Molecular Profile

This compound, with the CAS Number 4025-77-8, is a cornerstone reagent for chemists aiming to introduce a sulfonyl chloride moiety alongside a reactive carbonyl group.[1] Its dual functionality is the primary driver of its utility in complex organic synthesis.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | (Chlorosulfonyl)acetyl chloride | [2] |

| CAS Number | 4025-77-8 | [1][3] |

| Molecular Formula | C₂H₂Cl₂O₃S | [3] |

| Molecular Weight | 177.01 g/mol | [1][3] |

| Linear Formula | ClSO₂CH₂COCl | [1] |

| InChI Key | MCFSNYMQISXQTF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling and storage requirements. It is a dense, reactive liquid that must be handled with care.[1]

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Density | 1.669 g/mL at 25 °C | [1] |

| Boiling Point | 71-72 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.493 | [1] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in its two distinct electrophilic centers: the carbonyl carbon of the acyl chloride and the sulfur atom of the sulfonyl chloride. The acyl chloride is generally the more reactive of the two, allowing for sequential, selective reactions with various nucleophiles. This differential reactivity is the key to its utility as a heterobifunctional linker.

Acyl chlorides are extremely reactive, and their reactions typically involve the substitution of the chlorine atom.[4] Similarly, this compound reacts violently with water and is moisture-sensitive, liberating toxic and corrosive gas.[5][6] It is incompatible with a wide range of materials, including acids, bases, water, strong oxidizing agents, alcohols, amines, and metals.[5]

Caption: Differential reactivity of this compound with nucleophiles.

Synthesis and Manufacturing Considerations

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale approach involves the chlorosulfonation of a suitable acetyl precursor. The synthesis of sulfonyl chlorides through chlorosulfonation is a well-established methodology in organic chemistry.[7] For example, reacting a precursor with chlorosulfonic acid can introduce the chlorosulfonyl group.[8]

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structure of this compound makes it an invaluable tool for medicinal chemists. Chlorine-containing compounds are key ingredients in a significant portion of pharmaceuticals, contributing to the stability and bioactivity of molecules.

Heterobifunctional Linker in Drug Design

The ability to react selectively at two different sites allows the molecule to "link" two different pharmacophores or a pharmacophore to a carrier molecule, a common strategy in modern drug design, including the development of antibody-drug conjugates (ADCs) and PROTACs.

Caption: Role as a linker connecting two distinct molecular fragments.

Case Studies and Proven Applications

-

Platelet ADP Receptor Antagonists: this compound has been successfully utilized in the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, showcasing its role in creating complex heterocyclic systems for targeted therapies.[1]

-

Proteomics and Peptide Analysis: In the field of proteomics, it serves as a derivatizing agent for the N-terminus of peptides. This modification aids in the rapid determination of peptide or protein sequences using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS).[1][2]

Experimental Protocols and Safe Handling

Authoritative Insight: The high reactivity of this compound demands meticulous planning and execution in a laboratory setting. The protocols described below are designed as self-validating systems, incorporating safety measures that mitigate the inherent risks.

Protocol: General Procedure for N-Acylation

This protocol outlines a standard procedure for reacting this compound with a primary amine to form the corresponding amide, leaving the sulfonyl chloride group intact for subsequent reactions.

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. The entire system must be maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon).

-

Reagent Preparation: Dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in the reaction flask.

-

Controlled Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation and prevent side reactions.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Aqueous Workup: Carefully quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Hazard Management

This compound is a corrosive and toxic material that reacts violently with water.[5][6] Strict adherence to safety protocols is mandatory.

| Hazard Category | Description | First Aid & PPE |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[6] | First Aid: Immediately call a poison center or doctor. Remove to fresh air. Do NOT induce vomiting.[6] PPE: Type ABEK (EN14387) respirator filter.[1] |

| Skin/Eye Damage | Causes severe skin burns and eye damage.[6] Corrosive to the respiratory tract.[6] | First Aid: Immediately flush skin or eyes with plenty of water for at least 15 minutes while removing contaminated clothing.[5] PPE: Chemical safety goggles, faceshield, and chemical-resistant gloves.[1] |

| Reactivity | Reacts violently with water, liberating toxic gas.[5][6] Moisture sensitive.[5] | Handling: Work under a chemical fume hood. Keep workplace dry. Avoid incompatible materials.[5] |

| Storage | Store under an inert atmosphere in a dry, cool, and well-ventilated place.[5] | Keep containers tightly closed in a corrosives area.[5] |

Storage and Disposal

-

Storage: Keep the reagent in a tightly closed container under an inert atmosphere, such as nitrogen, in a dedicated, well-ventilated corrosives storage cabinet.[5]

-

Disposal: Unused material and contaminated waste must be treated as hazardous. Neutralize slowly with a base like sodium bicarbonate in a large volume of a suitable solvent before disposing according to local environmental regulations.

Conclusion

This compound is a high-value reagent whose utility is directly proportional to the user's understanding of its dual reactivity and hazardous nature. For the prepared researcher, it offers an efficient pathway to complex molecular architectures, particularly in the synthesis of novel therapeutics and chemical probes. Its role as a heterobifunctional linker is especially pertinent in an era of increasingly complex drug modalities. By adhering to the rigorous handling protocols and leveraging its distinct chemical properties, scientists can safely and effectively unlock the synthetic potential of this powerful building block.

References

-

National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Google Patents. (n.d.). EP0022185B1 - Process for the preparation of chloroacetyl chloride.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

-

SIELC Technologies. (2018). Acetyl chloride, (chlorosulfonyl)-. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

- Google Patents. (n.d.). US4129595A - Preparation of chloroacetyl chloride.

-

University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

Sources

- 1. This compound 95 4025-77-8 [sigmaaldrich.com]

- 2. Acetyl chloride, (chlorosulfonyl)- | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to (Chlorosulfonyl)-acetyl chloride: Structural Identifiers, Synonyms, and Properties

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity: Unambiguous Structural Identification

Precise identification of chemical reagents is the bedrock of reliable scientific research. For (Chlorosulfonyl)-acetyl chloride, a multitude of identifiers are used across various databases and supplier catalogs. Understanding these identifiers is crucial for accurate sourcing, data comparison, and regulatory compliance.

The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier. For (Chlorosulfonyl)-acetyl chloride, the definitive CAS number is 4025-77-8 [1][2][3][4]. This number should be the primary point of reference when sourcing this reagent or referencing it in publications.

Beyond the CAS number, several other structural identifiers provide layered, machine-readable information about the molecule's composition and connectivity. These are indispensable for cheminformatics, database searches, and in silico modeling.

A summary of these core identifiers is presented below:

| Identifier Type | Value | Source |

| CAS Number | 4025-77-8 | [1][2][3][4] |

| Molecular Formula | C2H2Cl2O3S | [1][4][5][6] |

| Molecular Weight | 177.01 g/mol | [4] |

| InChI Key | MCFSNYMQISXQTF-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | ClC(=O)CS(Cl)(=O)=O | [1][5] |

| EC Number | 223-693-3 | [2] |

| MDL Number | MFCD00007457 | [6] |

The International Chemical Identifier (InChI) and its condensed, searchable version, the InChI Key, provide a standardized, non-proprietary representation of the chemical structure. The Simplified Molecular-Input Line-Entry System (SMILES) string offers a compact, ASCII representation of the molecular structure, widely used in chemical software.

Navigating the Landscape of Chemical Synonyms

In scientific literature and commercial listings, (Chlorosulfonyl)-acetyl chloride is known by several names. This variability can be a source of confusion. The following list compiles the most frequently encountered synonyms, clarifying the nomenclature landscape.

-

Chlorosulfonylacetyl chloride[4]

-

(Chlorosulfonyl)acetic acid chloride[4]

-

(chlorosulphonyl)acetyl chloride[4]

The preferred IUPAC (International Union of Pure and Applied Chemistry) name is 2-(chlorosulfonyl)acetyl chloride [1][5]. This name systematically describes the molecule's structure, indicating an acetyl chloride backbone with a chlorosulfonyl group at the second carbon. Understanding the systematic nomenclature provides a clear and unambiguous way to refer to the compound, avoiding the potential for misidentification that can arise from the use of common or historical names.

The relationship between these identifiers and synonyms can be visualized as a hierarchical structure, with the unique CAS number at the apex, directly linked to the molecule's unambiguous structure, and the various synonyms serving as alternative, and sometimes less precise, descriptors.

Caption: Hierarchical relationship of identifiers and synonyms for (Chlorosulfonyl)-acetyl chloride.

Physicochemical Properties and Safety Considerations

(Chlorosulfonyl)-acetyl chloride is a liquid at room temperature with a density of 1.669 g/mL at 25 °C. It has a boiling point of 71-72 °C at a reduced pressure of 1 mmHg.

Caution: This compound is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also a respiratory irritant.[7] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this reagent. It reacts violently with water, liberating toxic gas, and should be stored in a dry, well-ventilated area under an inert atmosphere.[7][8]

Experimental Protocol: N-Terminal Derivatization of Peptides

(Chlorosulfonyl)-acetyl chloride has been utilized for the N-terminal derivatization of peptides, facilitating their analysis by mass spectrometry. The following is a generalized protocol based on its known reactivity.

Objective: To sulfonate the N-terminal amino group of a peptide.

Materials:

-

Peptide sample

-

(Chlorosulfonyl)-acetyl chloride

-

Aqueous buffer (e.g., sodium bicarbonate, pH 8.5)

-

Organic solvent (e.g., acetonitrile)

-

Quenching reagent (e.g., hydroxylamine)

-

Solid-phase extraction (SPE) cartridge for desalting

Methodology:

-

Sample Preparation: Dissolve the peptide sample in the aqueous buffer to a final concentration of 1 mg/mL.

-

Derivatization Reaction:

-

Prepare a fresh solution of (Chlorosulfonyl)-acetyl chloride in an organic solvent (e.g., 10 mg/mL in acetonitrile).

-

Add a 10-fold molar excess of the derivatizing agent solution to the peptide solution.

-

Allow the reaction to proceed at room temperature for 30 minutes with gentle vortexing. The slightly alkaline pH facilitates the reaction of the sulfonyl chloride with the primary amine of the peptide's N-terminus.

-

-

Quenching: Add a 20-fold molar excess of the quenching reagent to consume any unreacted (Chlorosulfonyl)-acetyl chloride.

-

Sample Cleanup: Desalt and purify the derivatized peptide using an appropriate SPE cartridge according to the manufacturer's instructions.

-

Analysis: The purified, derivatized peptide is now ready for analysis by mass spectrometry.

This derivatization introduces a sulfonyl group, which can alter the fragmentation pattern in tandem mass spectrometry, potentially providing more informative sequence data.

Caption: Experimental workflow for N-terminal peptide derivatization.

References

-

2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8 - Matrix Fine Chemicals. [Link]

-

Acetyl chloride, (chlorosulfonyl) - SIELC Technologies. [Link]

-

Acetyl chloride, (chlorosulfonyl)-(CAS:4025-77-8) - Ality Group. [Link]

-

chloro-chlorosulfonyl-acetyl chloride | CAS#:41138-78-7 | Chemsrc. [Link]

-

Molecules PDF - Matrix Fine Chemicals. [Link]

-

Acetyl sulfonyl chloride | C2H3ClO3S | CID 57473259 - PubChem - NIH. [Link]

-

4025-77-8 | MFCD00007457 | 2-(Chlorosulfonyl)acetyl chloride | AA Blocks. [Link]

Sources

- 1. 2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8 [matrix-fine-chemicals.com]

- 2. Acetyl chloride, (chlorosulfonyl)- | SIELC Technologies [sielc.com]

- 3. Acetyl chloride, (chlorosulfonyl)-(CAS:4025-77-8) supplier & manufacturer-Ality group [alitygroup.com]

- 4. This compound | 4025-77-8 [amp.chemicalbook.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. aablocks.com [aablocks.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

Chlorosulfonylacetyl Chloride (CSAC): A Chemist's Guide to Navigating its Dual Reactivity with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonylacetyl chloride (CSAC), with the chemical formula ClSO₂CH₂COCl, is a potent bifunctional electrophile that presents both an opportunity and a challenge in synthetic chemistry.[1][2][3] Possessing two distinct reactive sites—a highly labile acetyl chloride and a more moderate sulfonyl chloride—it offers a versatile platform for the construction of complex molecules. However, harnessing its synthetic potential requires a nuanced understanding of its reactivity profile to achieve predictable and selective outcomes. This guide provides an in-depth analysis of the factors governing the reaction of CSAC with common nucleophiles, grounded in mechanistic principles and supported by practical, field-proven protocols. We will explore the inherent reactivity hierarchy of the two electrophilic centers and demonstrate how this can be leveraged to control reaction pathways, a critical consideration in multistep synthesis and drug discovery programs where precision is paramount.

The Dichotomy of Reactivity: Acetyl Chloride vs. Sulfonyl Chloride

The synthetic utility of this compound is rooted in the differential electrophilicity of its two carbon- and sulfur-centered reactive sites. A nucleophile approaching the molecule encounters two potential points of attack.

-

The Acetyl Chloride Moiety (-COCl): The carbonyl carbon is rendered exceptionally electrophilic by the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This creates a highly polarized, "hard" electrophilic center, primed for rapid attack by nucleophiles. Reactions at this site proceed via the well-established nucleophilic addition-elimination mechanism.[4]

-

The Sulfonyl Chloride Moiety (-SO₂Cl): The sulfur atom is also an electrophilic center, bonded to two oxygen atoms and a chlorine atom. While significantly electrophilic, it is generally less reactive than the acetyl chloride. The delocalization of electrons across the S=O bonds provides greater stability compared to the C=O bond of the acetyl chloride, making it a "harder" target for nucleophiles to attack.[5]

This inherent difference in reactivity is the cornerstone of achieving selectivity. For the vast majority of nucleophiles, particularly under kinetic control, reaction will occur preferentially at the acetyl chloride position .[6]

Caption: Reactivity hotspots of this compound.

Reactions with Amine Nucleophiles: The Path to Sulfonyl-Amides

Amines, being strong, hard nucleophiles, react rapidly and exothermically with CSAC. The reaction demonstrates excellent regioselectivity for the acetyl chloride group, yielding N-substituted 2-(chlorosulfonyl)acetamides. This pathway is a cornerstone for introducing the chlorosulfonylacetamide motif, a valuable pharmacophore, into target molecules.

The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] Two equivalents of the amine are typically required: one as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride (HCl) byproduct to form an ammonium salt.[8][9] To preserve valuable or complex amines, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is the preferred choice as the acid scavenger.[10]

Sources

- 1. 氯磺酰基乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 4025-77-8 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Foreword: Navigating the Thermal Landscape of a Bifunctional Reagent

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chlorosulfonylacetyl Chloride

This compound (CSAC), with its dual reactive centers—an acyl chloride and a sulfonyl chloride—represents a potent building block in synthetic chemistry, particularly in the development of novel pharmaceutical scaffolds and agrochemicals. However, the very features that make it synthetically valuable also impart significant reactivity and potential thermal instability. A thorough understanding of its thermal behavior is not merely an academic exercise; it is a prerequisite for safe handling, process optimization, and ensuring the integrity of synthetic pathways.

This guide, prepared for researchers, chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a foundational understanding of the principles governing the thermal decomposition of CSAC. In the absence of extensive, publicly available experimental data specific to this molecule, we will synthesize information from its constituent functional groups, closely related structural analogs, and established analytical chemistry principles. This document serves as both a repository of current knowledge and a practical manual for designing and executing robust experimental investigations into the thermal properties of this and other highly reactive chemical species.

Section 1: Physicochemical Properties and Inherent Reactivity

This compound (CAS No. 4025-77-8) is a liquid characterized by a high density and a low vapor pressure at room temperature. Its chemical structure, featuring two electrophilic sites, dictates its reactivity profile.

| Property | Value | Citation |

| Molecular Formula | C₂H₂Cl₂O₃S | [1] |

| Molecular Weight | 177.01 g/mol | N/A |

| Appearance | Liquid | |

| Boiling Point | 71-72 °C at 1 mmHg | |

| Density | 1.669 g/mL at 25 °C | |

| Refractive Index | n20/D 1.493 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

The most critical aspect of CSAC's reactivity is its extreme sensitivity to moisture. Like all acyl and sulfonyl chlorides, it reacts violently with water and other protic nucleophiles (e.g., alcohols, amines).[2][3] This hydrolysis is highly exothermic and liberates corrosive hydrogen chloride gas, posing significant handling and safety challenges.[2]

Incompatible Materials:

-

Water

-

Alcohols

-

Amines

-

Bases

-

Strong oxidizing agents

-

Metals[2]

Due to this reactivity, all handling and storage must be conducted under strictly anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon.[2]

Section 2: Core Principles of Thermal Stability Analysis

To rigorously evaluate the thermal stability of a reactive compound like CSAC, two complementary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For CSAC, a TGA experiment reveals the onset temperature of decomposition where volatile fragments are released, leading to a mass loss.[4] The resulting data can be used to assess thermal stability and to study decomposition kinetics.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[5] This technique is crucial for identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events.[6] For a potentially hazardous decomposition, DSC quantifies the energy released (enthalpy of decomposition), which is a critical parameter for safety assessments.[7]

The synergy of these techniques provides a comprehensive picture: TGA indicates when decomposition begins (via mass loss), and DSC indicates how much energy is released during the process.

Section 3: Anticipated Thermal Decomposition Profile of CSAC

| Thermal Parameter | Illustrative Value Range | Analytical Technique | Rationale and Significance |

| Onset Decomposition Temperature (T_onset) | 100 - 140 °C | TGA / DSC | The temperature at which significant decomposition begins. This range is estimated based on the reactivity of the acyl chloride and sulfonyl chloride groups. The exact value is highly dependent on the heating rate.[10] |

| Peak Decomposition Temperature (T_peak) | 150 - 180 °C | DSC | The temperature at which the maximum rate of energy release occurs. This peak indicates the point of greatest thermal instability. |

| Enthalpy of Decomposition (ΔH_d) | -150 to -400 kJ/mol | DSC | A highly negative value signifies a strongly exothermic decomposition. This level of energy release indicates a potential for a thermal runaway reaction if not properly controlled.[11] |

| Primary Mass Loss Event | > 60% | TGA | A significant and often rapid mass loss is expected, corresponding to the fragmentation of the molecule and the release of gaseous byproducts like HCl, SO₂, and CO.[2] |

Section 4: Proposed Decomposition Pathways and Mechanisms

The decomposition of CSAC is likely to proceed through several complex pathways initiated by the cleavage of its weakest bonds under thermal stress. Based on studies of analogous compounds like chloroacetyl chloride, the primary decomposition routes are expected to involve the elimination of small, stable molecules.[8][12]

Two plausible initiating pathways are:

-

Decarbonylation and Desulfonylation: The molecule may fragment, losing carbon monoxide (CO) and sulfur dioxide (SO₂) to yield chloromethyl radicals and chlorine radicals, which can then recombine or react further.

-

HCl Elimination: Similar to other chlorinated acyl chlorides, CSAC may undergo an elimination reaction to form a highly reactive ketene intermediate (chlorosulfonylketene) and hydrogen chloride (HCl).[8] This ketene would be unstable and decompose further.

Given the presence of two chlorine atoms and the sulfonyl group, the decomposition is likely to produce a mixture of hazardous gases.

Anticipated Gaseous Decomposition Products:

-

Hydrogen chloride (HCl)[2]

-

Sulfur oxides (SO₂, SO₃)[2]

-

Carbon monoxide (CO)[2]

-

Carbon dioxide (CO₂)[2]

-

Phosgene (COCl₂) - a potential byproduct in reactions involving chlorinated carbonyls.[13]

Caption: Plausible initial decomposition pathways for this compound.

Section 5: Recommended Experimental Protocols for Thermal Analysis

Adherence to standardized protocols is essential for obtaining accurate and reproducible data. The following methodologies provide a robust framework for the thermal characterization of CSAC.

Experimental Workflow Overview

Sources

- 1. This compound | 4025-77-8 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 6. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 7. sigma-hse.com [sigma-hse.com]

- 8. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility of Chlorosulfonylacetyl Chloride in Common Organic Solvents

An In-depth Technical Guide on the Core Topic:

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chlorosulfonylacetyl chloride (CSAC) stands as a potent and versatile bifunctional reagent in modern organic synthesis. Its possession of two distinct and highly reactive electrophilic centers—an acyl chloride and a sulfonyl chloride—renders it an invaluable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. However, the very reactivity that makes CSAC so useful also presents significant challenges in its handling and application. The choice of solvent is not a trivial procedural step but a critical decision that dictates reaction success, product profile, and laboratory safety. A misunderstanding of its solubility and stability can lead to failed experiments, impure products, and hazardous situations.

This guide provides a detailed, field-proven perspective on the solubility of this compound. We will move beyond simple data points to explore the causal relationships between CSAC's structure and its behavior in various solvent environments. This document is structured to provide researchers with the expertise to make informed solvent choices, the protocols to validate those choices confidently, and the authoritative grounding to ensure safe and reliable experimentation.

The Molecular Basis of Solubility and Reactivity

This compound (ClSO₂CH₂COCl) is a colorless to light-yellow liquid characterized by extreme reactivity.[1] Its solubility profile is a direct consequence of its molecular structure. The molecule is highly polar due to the presence of four electronegative atoms (three oxygen, one chlorine) creating strong dipole moments. However, it lacks any hydrogen-bond-donating protons. This combination suggests that while it requires a polar environment for effective solvation, it is incapable of engaging in the hydrogen-bonding networks that characterize protic solvents like water and alcohols.

Crucially, solubility cannot be decoupled from reactivity. Both the acyl chloride and the sulfonyl chloride moieties are powerful electrophiles, readily attacked by nucleophiles. This defines the primary constraint for solvent selection: any nucleophilic or protic solvent will not act as a simple solvent but as a reactant.

Key Molecular Characteristics:

-

High Polarity: Soluble in polar organic solvents.

-

Aprotic Nature: Lacks H-bond donor capabilities.

-

High Electrophilicity: Prone to reaction with nucleophilic solvents.

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a reliable profile can be constructed based on the principles of "like dissolves like" and the known reactivity of acyl chlorides.[1][2][3] The most suitable solvents are generally aprotic and non-nucleophilic.

Table 1: Solubility and Reactivity of this compound

| Solvent | Chemical Class | Polarity | Solubility | Reactivity & Safety Considerations |

| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Soluble | Generally compatible and a preferred solvent for reactions. |

| Chloroform | Halogenated | Polar Aprotic | Soluble | Similar to DCM; generally a safe choice for dissolution and reaction. |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Soluble | Good solvating power; generally compatible for reactions. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Soluble | Use with caution. Should be anhydrous and peroxide-free. Can undergo slow reaction or degradation. |

| Diethyl Ether | Ether | Nonpolar | Soluble | Soluble, but high volatility and flammability are significant concerns. |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble | Suitable for reactions requiring a non-polar aprotic environment. |

| Hexanes / Heptane | Aliphatic Hydrocarbon | Nonpolar | Sparingly Soluble | Poor solvating power; generally not suitable as a primary solvent. |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Reactive | Do Not Use. Reacts with acyl and sulfonyl chlorides to form Vilsmeier-type reagents, leading to decomposition.[4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Reactive | Do Not Use. Incompatible with acyl chlorides; can lead to vigorous reactions (e.g., Swern-type oxidation).[7] |

| Alcohols (MeOH, EtOH) | Protic | Polar Protic | Violently Reactive | Do Not Use. Reacts exothermically to form esters and sulfonates, releasing corrosive HCl gas.[1][6][8] |

| Water | Protic | Polar Protic | Violently Reactive | Do Not Use. Reacts violently to hydrolyze into corresponding acids with the release of HCl.[2][9] |

| Amines (e.g., Pyridine) | Base | Variable | Violently Reactive | Do Not Use as a solvent. Reacts vigorously in an acid-base or nucleophilic substitution manner.[1][6][8] |

A Self-Validating Protocol for Solubility Determination

Simply observing a substance disappear into a liquid is insufficient to confirm true solubility for a reactive compound. The solute may be reacting to form a new, soluble species. The following protocol is designed as a self-validating system by integrating a mandatory stability check.

Objective: To determine the approximate solubility of CSAC in a candidate solvent and confirm its short-term stability.

Core Principle: All glassware must be rigorously dried, and all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[5]

Materials:

-

This compound

-

Anhydrous-grade candidate solvent

-

Oven-dried vials with septa caps

-

Inert gas line with needles

-

Calibrated syringes

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates, chamber, and eluent

-

UV lamp for TLC visualization

Experimental Workflow:

Caption: A self-validating workflow for determining CSAC solubility and stability.

Step-by-Step Methodology:

-

System Preparation: Take a clean, dry vial with a stir bar and oven-dry it at 120 °C for at least two hours. Cool to room temperature under a stream of inert gas and seal with a septum cap.

-

Solvent Addition: Using a dry syringe, add a precise volume (e.g., 1.0 mL) of anhydrous candidate solvent to the vial.

-

Solute Addition: In a separate, dry container, weigh a small amount of CSAC (~10-20 mg). Quickly add this to the solvent vial using a powder funnel under a positive flow of inert gas.

-

Solubility Assessment: Stir the mixture. If the solid dissolves completely, repeat step 3, adding small, known masses of CSAC until a portion of the added solid no longer dissolves, indicating saturation. Record the total mass dissolved.

-

Stability Verification (TLC):

-

As soon as the initial portion of CSAC dissolves (or at saturation), use a syringe to withdraw a small aliquot and spot it on a TLC plate (this is the T=0 time point).

-

Allow the solution to stir at room temperature for 30 minutes.

-

Spot a second aliquot from the same solution next to the first spot on the TLC plate (T=30 min).

-

Develop the plate in a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

-

-

Analysis: Visualize the developed plate under a UV lamp. True dissolution is confirmed only if the T=30 min lane shows the same single spot as the T=0 lane. The appearance of new spots indicates the compound is reacting with the solvent and is therefore unsuitable.

Safety and Incompatibility: A Critical Warning

This compound is a corrosive, lachrymatory chemical that causes severe skin burns and eye damage.[1] It reacts violently with water and other protic sources. All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty nitrile or butyl gloves.

The Logic of Incompatibility:

The primary hazard stems from its reactivity. The following diagram outlines the classes of substances that must be avoided.

Caption: Chemical incompatibility map for this compound.

Emergency Preparedness:

-

Spills: Do not use water to clean up spills. Absorb with a dry, inert material like vermiculite or sand.

-

Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1] Remove contaminated clothing while flushing.

Conclusion

The effective use of this compound is predicated on a disciplined and knowledgeable approach to solvent selection. Its high reactivity, while synthetically advantageous, severely restricts the pool of suitable solvents to those that are aprotic and non-nucleophilic. Dichloromethane, acetonitrile, and toluene are frequently reliable choices, but this guide emphasizes that this assumption must always be verified experimentally for the specific conditions of a reaction. The integration of a stability check into the solubility determination protocol is not an optional step but a mandatory component of rigorous scientific practice. By adhering to these principles of careful selection, empirical validation, and stringent safety protocols, researchers can safely and effectively unlock the synthetic potential of this powerful reagent.

References

-

Chemguide. (2015). An introduction to acyl chlorides (acid chlorides). [Link]

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

Reddit. (2021). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Sciencemadness Wiki. (2024). Acetyl chloride. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Hazards and Toxicity of Chlorosulfonylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonylacetyl chloride (CAS No. 4025-77-8) is a highly reactive bifunctional molecule increasingly utilized in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the two distinct reactive sites—an acyl chloride and a sulfonyl chloride group—allowing for sequential and orthogonal derivatization. However, this high reactivity is intrinsically linked to significant hazards. This guide provides a comprehensive analysis of the chemical properties, toxicity, and reactivity hazards associated with this compound. It is designed to equip researchers and drug development professionals with the critical knowledge required for safe handling, risk mitigation, and emergency preparedness. We will delve into the mechanistic basis of its corrosive nature, outline detailed protocols for its use and disposal, and provide a framework for a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a dense, colorless to light yellow liquid with a sharp, pungent odor.[2][3] Its bifunctional nature, containing both an acyl chloride and a sulfonyl chloride, makes it a potent electrophile.

Molecular Structure and Reactive Sites

The reactivity of this compound is dictated by the two electrophilic carbon and sulfur centers. The presence of highly electronegative oxygen and chlorine atoms makes both the acyl chloride and sulfonyl chloride moieties susceptible to nucleophilic attack.

Caption: Molecular structure and key reactive sites of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for designing experiments, understanding its behavior under various conditions, and planning for safe storage.

| Property | Value | Source |

| CAS Number | 4025-77-8 | [1][4] |

| Molecular Formula | C₂H₂Cl₂O₃S | [5] |

| Molecular Weight | 177.01 g/mol | [1][5] |

| Appearance | Liquid | [1] |

| Density | 1.669 g/mL at 25 °C | [1] |

| Boiling Point | 71-72 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.493 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [1] |

GHS Classification and Hazard Statements

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[4] Understanding these classifications is the first step in performing a robust risk assessment.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][4] |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][4] |

| Supplemental Hazard | - | EUH014: Reacts violently with water.[1][6] |

Reactivity and Incompatibility

The primary hazard associated with this compound is its extreme reactivity, particularly with nucleophilic substances. This reactivity is not a flaw but the chemical basis for its synthetic utility; however, it demands rigorous control measures.

Reaction with Water

This compound reacts violently with water, including atmospheric moisture.[3][4] This hydrolysis reaction is rapid and highly exothermic, producing corrosive and toxic gases: hydrogen chloride (HCl) and chlorosulfonic acid, which itself decomposes to sulfuric acid and HCl.

Reaction: ClSO₂CH₂COCl + 2H₂O → HOSO₂OH (Sulfuric Acid) + HOOCCH₂Cl (Chloroacetic Acid) + 2HCl

The release of steamy, acrid HCl gas is a significant inhalation hazard and can rapidly corrode metallic equipment.[2][4] This water reactivity dictates the stringent storage and handling requirements.

Incompatible Materials

Contact with the following materials must be strictly avoided as it can lead to violent reactions, pressure buildup, or the release of toxic gases:

-

Water and Moisture: As detailed above, causes violent reaction and release of HCl gas.[4]

-

Alcohols and Amines: Reacts vigorously to form esters/amides and HCl.[4][7] This is the intended reactivity but must be controlled.

-

Bases (Strong and Weak): Can catalyze rapid, uncontrolled polymerization or decomposition.[4]

-

Strong Oxidizing Agents: Can lead to an explosive reaction.[4]

-

Metals: In the presence of moisture, the generated HCl and sulfuric acid will corrode most metals, producing flammable hydrogen gas.[4][8]

Caption: Incompatibility chart for this compound and associated hazards.

Toxicological Profile and Health Hazards